molecular formula C20H26O5 B099620 gibberellin A4 methyl ester CAS No. 19124-90-4

gibberellin A4 methyl ester

Cat. No.: B099620
CAS No.: 19124-90-4
M. Wt: 346.4 g/mol
InChI Key: XBDTWBSMNXMGIJ-ZTVWUKKDSA-N
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Description

Gibberellin A4 methyl ester is a plant hormone belonging to the gibberellin family. It is a methyl ester derivative of gibberellin A4, which is known for its role in promoting plant growth and development. Gibberellins are diterpenoid acids that play a crucial role in various physiological processes in plants, including stem elongation, seed germination, and flowering.

Mechanism of Action

Target of Action

Gibberellin A4 methyl ester, also known as methyl GA4, primarily targets the Arylacetamide deacetylase-like 2 in humans . This enzyme plays a crucial role in the metabolism of various substances within the body.

Mode of Action

It is known that gibberellins, including ga4, regulate the transcription of genes for enzymes like α-amylase and rrna in certain plant systems . This suggests that methyl GA4 may interact with its targets to influence gene transcription, leading to changes in enzyme production and activity.

Biochemical Pathways

Gibberellins are involved in various biochemical pathways that regulate growth and development in plants . They function as hormones, affecting growth and differentiation in organs where their concentration is tightly regulated . The metabolic pathways of gibberellins, including GA4, have been studied extensively, providing detailed information on the pathways, biosynthetic enzymes, and their genes .

Result of Action

Gibberellins, including ga4, are known to have significant effects on plant growth and development . They can regulate gene transcription, leading to changes in enzyme production and activity, which can ultimately influence plant growth .

Action Environment

The action, efficacy, and stability of methyl GA4 can be influenced by various environmental factors. For instance, the effects of gibberellins on plant growth and development can vary depending on factors such as light, temperature, and nutrient availability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gibberellin A4 methyl ester can be synthesized through the chemical conversion of gibberellin A13. This process involves oxidative decarboxylation of the C-10 carboxyl group using lead tetraacetate, followed by the formation of a C-4 to C-10 lactone . The resulting product is then treated with diazomethane to form the methyl ester derivative .

Industrial Production Methods

Industrial production of this compound typically involves fermentation using the fungus Gibberella fujikuroi. This method leverages the natural ability of the fungus to produce gibberellins as secondary metabolites. The fermentation process is optimized using various parameters, including the type and concentration of vegetable oils and precursors, to enhance the yield of gibberellin A4 .

Chemical Reactions Analysis

Types of Reactions

Gibberellin A4 methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound itself, which is a bioactive form of gibberellin with enhanced stability and solubility compared to its parent compound .

Properties

IUPAC Name

methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-10-8-19-9-11(10)4-5-12(19)20-7-6-13(21)18(2,17(23)25-20)15(20)14(19)16(22)24-3/h11-15,21H,1,4-9H2,2-3H3/t11-,12-,13+,14-,15-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDTWBSMNXMGIJ-ZTVWUKKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of gibberellin A4 methyl ester (methyl GA4)?

A1: While a complete spectroscopic data set is not provided in the excerpts, researchers have used nuclear magnetic resonance (NMR) to assign the hydrogen atoms in the A ring of this compound and its derivatives. [, ] This information is critical for understanding the compound's three-dimensional structure and how it might interact with other molecules. X-ray crystallography studies have also been conducted on this compound, revealing a flattened A ring and providing insights into the spatial arrangement of atoms within the molecule. []

Q2: How does the stereochemistry of this compound influence its biological activity?

A2: The stereochemistry of deuterium labeling in this compound plays a crucial role in understanding its biological activity. Researchers used [1β,2β-2H2]this compound, synthesized through catalytic deuteriogenation of gibberellin A7 16,17-epoxide methyl ester, to investigate the stereochemistry of deuterium atoms. [] This information is important because even subtle changes in the spatial arrangement of atoms within a molecule can significantly impact how it interacts with its biological targets and influence its effects.

Q3: Can this compound be chemically modified to alter its biological activity?

A3: Yes, chemical modifications can significantly alter the biological activity of this compound. For example, researchers successfully synthesized 13-alkylated gibberellins, including 13-methyl GA4, from gibberellin A3. [] This involved a key step of substituting a bridgehead sulfonate ester with an alkyl group using organometallic reagents. [] This demonstrates the potential for chemical modifications to create gibberellin analogs with potentially different biological activities.

Q4: How does this compound compare to other gibberellins in terms of its biological activity?

A4: Research indicates that gibberellin analogs, particularly those with modifications at the C-3 position, can exhibit varying effects on plant growth and their interaction with gibberellin 3β-hydroxylases. For instance, 3-methyl GA5 and 2,3-didehydro-3-methyl GA9 showed inhibitory effects on the conversion of GA9 to GA4 by GA 3β-hydroxylases in both Phaseolus vulgaris and Cucurbita maxima. [] In contrast, their C/D-ring-rearranged isomers exhibited different inhibitory patterns depending on the plant species. [] These findings highlight the diverse biological activities of gibberellins and their analogs.

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